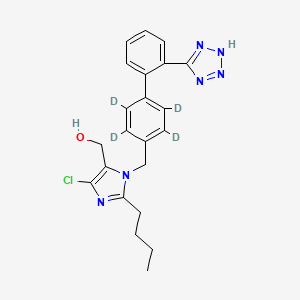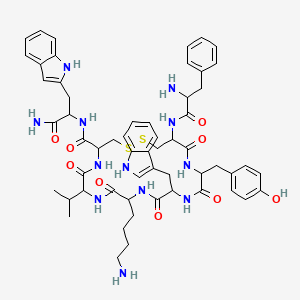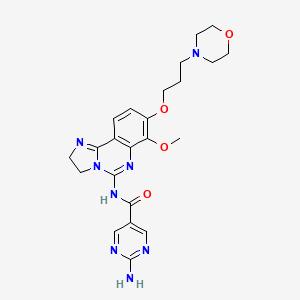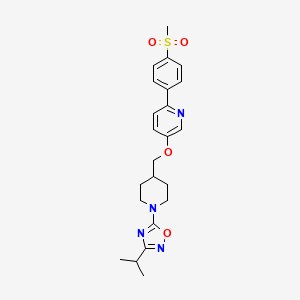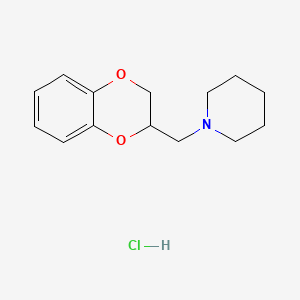
Piperoxan hydrochloride
Overview
Description
It was the first antihistamine to be discovered and was prepared in the early 1930s by Daniel Bovet and Ernest Fourneau at the Pasteur Institute in France . This compound was initially investigated as an alpha-adrenergic blocking agent and later found to antagonize histamine-induced bronchospasm in guinea pigs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benodaine Hydrochloride involves the condensation of catechol with epichlorohydrin in the presence of an aqueous base. This reaction proceeds with the formation of an epoxide intermediate, which is then opened by the phenoxide anion to yield 2-hydroxymethyl-1,4-benzodioxane. This intermediate is then halogenated with thionyl chloride to form 2-chloromethyl-1,4-benzodioxane. Finally, the displacement of the leaving group by piperidine completes the synthesis of Piperoxan .
Industrial Production Methods: The industrial production of Benodaine Hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: Benodaine Hydrochloride undergoes various chemical reactions, including electrophilic and nucleophilic reactions. These reactions are commonly used to construct a library of derivatives with promising biological activities .
Common Reagents and Conditions:
Electrophilic Reactions: These reactions often involve reagents such as ceric ammonium nitrate and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
Nucleophilic Reactions: Common reagents include dimethyl acetylenedicarboxylate and 4-(dimethylamino)-pyridine.
Major Products: The major products formed from these reactions include derivatives with antimicrobial, anti-inflammatory, and anticancer activities. These derivatives are a result of the inhibition of acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .
Scientific Research Applications
Benodaine Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Benodaine Hydrochloride acts by inhibiting the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane. This inhibition prevents the depolarization of nerve cells, thereby blocking the transmission of nerve impulses . The compound’s ability to antagonize histamine-induced bronchospasm is due to its action on histamine receptors .
Comparison with Similar Compounds
Procaine: Another local anesthetic that inhibits sodium influx through voltage-gated sodium channels.
Tetracaine: A local anesthetic with a similar mechanism of action but different chemical structure.
Butamben: A local anesthetic used in combination with other compounds for enhanced effects.
Declopramide and Metoclopramide: Compounds with similar 4-aminobenzoate structures used for their local anesthetic properties.
Uniqueness: Benodaine Hydrochloride is unique due to its triple action, including pain-relieving, antioxidative, and antimicrobial activities . Its ability to antagonize histamine-induced bronchospasm and its potential in treating neurodegenerative disorders further highlight its distinct properties .
Properties
CAS No. |
135-87-5 |
|---|---|
Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-1-ium;chloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12;/h2-3,6-7,12H,1,4-5,8-11H2;1H |
InChI Key |
BITRJBQGQMGGQI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2COC3=CC=CC=C3O2.Cl |
Canonical SMILES |
C1CC[NH+](CC1)CC2COC3=CC=CC=C3O2.[Cl-] |
Key on ui other cas no. |
135-87-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Piperoxan Hydrochloride interact with its target and what are the downstream effects?
A: this compound acts as an α-adrenergic blocking agent. It competes with epinephrine and norepinephrine for α-adrenergic receptor sites, thereby inhibiting their vasoconstrictor effects. This antagonism can lead to a decrease in blood pressure, especially in individuals with pheochromocytoma, a tumor that releases excessive amounts of catecholamines like epinephrine and norepinephrine. [, ]
Q2: What was the initial purpose of the this compound test?
A: The this compound (benzodioxan) test was initially described as a diagnostic tool for pheochromocytoma in 1947. [] It was used to differentiate hypertension caused by pheochromocytoma from other forms of hypertension.
Q3: How reliable is the this compound test for pheochromocytoma diagnosis?
A: While initially considered specific, subsequent research revealed that the this compound test for pheochromocytoma can produce both false positive and false negative results. Several studies reported instances where patients without pheochromocytoma exhibited a positive response to the test, indicating a decrease in blood pressure. [, , ] Conversely, some patients with confirmed pheochromocytoma did not show the expected blood pressure drop after this compound administration. []
Q4: Are there alternative uses for this compound aside from the pheochromocytoma test?
A: Yes, this compound has been successfully used to treat local ischemia caused by extravasation of levarterenol (levophed) during intravenous injections. [] When injected subcutaneously around the affected area, this compound rapidly reverses vasoconstriction, restoring blood flow and preventing tissue damage.
Q5: Has there been research on developing molecules similar to this compound?
A: Yes, research has explored modifications to the this compound structure. One such derivative is 2-(N,N-diallylcarbamylmethyl) aminomethyl-1,4-benzodioxan (A-2275). While A-2275 also exhibited adrenergic blocking activity, it was less potent and had a shorter duration of action compared to this compound. [] This highlights the ongoing efforts to synthesize and investigate new benzodioxan derivatives with improved therapeutic profiles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


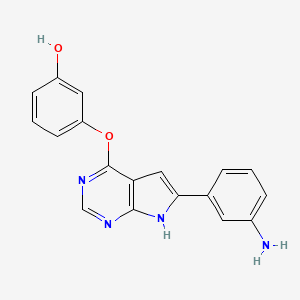
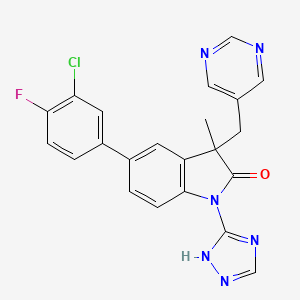
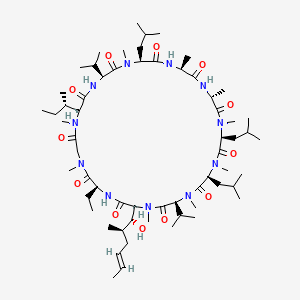
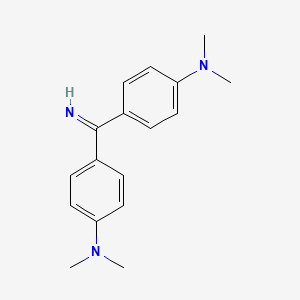

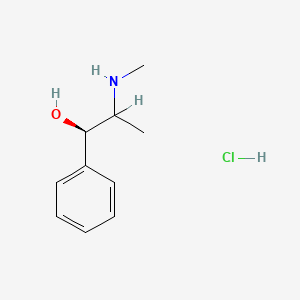
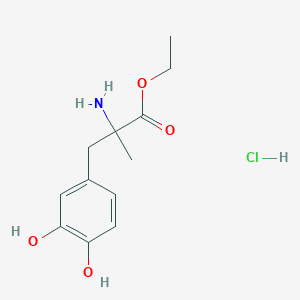
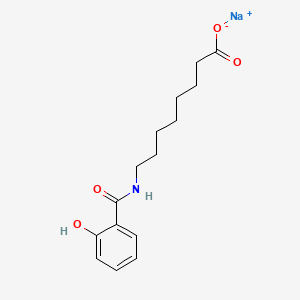
![[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride](/img/structure/B1663545.png)

